The Chemical Architecture of 7-Phloroeckol: A Comprehensive Technical Guide
The Chemical Architecture of 7-Phloroeckol: A Comprehensive Technical Guide
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction:
Within the intricate world of marine natural products, the phlorotannins stand out as a class of polyphenolic compounds exclusive to brown algae (Phaeophyceae).[1][2] These complex polymers of phloroglucinol (1,3,5-trihydroxybenzene) exhibit a remarkable structural diversity and a wide array of biological activities, making them a focal point for research in pharmacology and drug development.[1][2] Among the various subclasses of phlorotannins, the eckols, characterized by a dibenzo-p-dioxin linkage, are of particular interest due to their potent antioxidant and anti-inflammatory properties. This guide provides an in-depth technical overview of the chemical structure of 7-Phloroeckol, a prominent member of the eckol family. We will delve into its structural elucidation, spectroscopic signature, natural isolation, and biosynthetic origins, offering a valuable resource for researchers and professionals in the field.
The Molecular Blueprint of 7-Phloroeckol
7-Phloroeckol is a tetrameric phlorotannin, meaning it is composed of four phloroglucinol units.[3] Its core structure is that of eckol, which is distinguished by a dibenzodioxin ring system, with an additional phloroglucinol moiety attached at the 7-position.[4]
Systematic Nomenclature and Identifiers
The systematic IUPAC name for 7-Phloroeckol is 4-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol.[4][5] For ease of reference in scientific literature and databases, it is commonly referred to as 7-Phloroeckol.
| Identifier | Value |
| IUPAC Name | 4-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol |
| CAS Number | 662165-35-7 |
| Chemical Formula | C₂₄H₁₆O₁₂ |
| Molecular Weight | 496.37 g/mol |
| SMILES | C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)OC5=C(C=C(C=C5O)O)O)O)O)O)O |
Two-Dimensional Chemical Structure
The 2D structure of 7-Phloroeckol illustrates the connectivity of the four phloroglucinol units, highlighting the central dibenzo-p-dioxin core and the ether linkages.
Caption: 2D chemical structure of 7-Phloroeckol.
Spectroscopic Characterization and Structural Elucidation
The definitive structure of 7-Phloroeckol has been elucidated and confirmed through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are instrumental in determining the complex structure of phlorotannins. The ¹³C NMR spectrum of 7-Phloroeckol is particularly informative, showing signals for eight non-substituted and sixteen oxygen-bearing aromatic carbons.[3] The chemical shifts in the ¹³C NMR spectrum of 7-Phloroeckol are very similar to those of its parent compound, eckol, with the key difference being the downfield shift of the signals for carbons C-7 and C-9a.[3] This downfield shift is indicative of the substitution of the additional phloroglucinol moiety at the C-7 position.[3]
Table of Key ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon Atom | Chemical Shift (δ, ppm) |
| 1 | 145.2 |
| 2 | 102.0 |
| 3 | 150.8 |
| 4 | 98.6 |
| 4a | 142.9 |
| 5a | 123.0 |
| 6 | 153.2 |
| 7 | 150.7 |
| 8 | 94.8 |
| 9 | 150.8 |
| 9a | 125.4 |
| 1' | 158.5 |
| 2', 6' | 95.0 |
| 3', 5' | 160.6 |
| 4' | 94.4 |
| 1'' | 137.9 |
| 2'', 6'' | 123.0 |
| 3'', 5'' | 150.8 |
| 4'' | 94.8 |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of 7-Phloroeckol. The experimentally determined mass-to-charge ratio (m/z) from electrospray ionization mass spectrometry (ESI-MS) corresponds to the calculated molecular formula of C₂₄H₁₆O₁₂.[3]
Isolation and Purification from Natural Sources
7-Phloroeckol is naturally found in several species of brown algae, most notably those of the Ecklonia genus, such as Ecklonia bicyclis (Arame), Ecklonia stolonifera, and Ecklonia maxima.[3][5] The isolation of 7-Phloroeckol from these natural sources is a multi-step process involving extraction and chromatographic purification.
Detailed Experimental Protocol for Isolation
The following protocol is a representative method for the isolation of 7-Phloroeckol from the brown alga Ecklonia maxima.[3]
Step 1: Extraction
-
Freeze-dry the collected seaweed material to remove water.
-
Extract the dried and powdered seaweed (e.g., 300 g) three times with 80% methanol (MeOH) at room temperature.
-
Filter the mixture and evaporate the solvent from the combined filtrates under reduced pressure to obtain a crude methanol extract.
Step 2: Solvent Partitioning
-
Suspend the crude methanol extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity: n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).
-
The phlorotannin fraction, including 7-Phloroeckol, will be concentrated in the ethyl acetate fraction.
Step 3: Chromatographic Purification
-
Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of ethyl acetate and methanol.
-
Combine the fractions containing phlorotannins and further purify them using Sephadex LH-20 column chromatography with ethanol as the eluent.
-
The final purification of 7-Phloroeckol is achieved by high-performance liquid chromatography (HPLC) on a C18 column.[3]
Caption: Experimental workflow for the isolation of 7-Phloroeckol.
Biosynthesis of 7-Phloroeckol
The biosynthesis of phlorotannins, including 7-Phloroeckol, originates from the acetate-malonate pathway.[6] This pathway leads to the formation of the fundamental building block, phloroglucinol.
Formation of the Phloroglucinol Monomer
The key enzymatic step in phloroglucinol synthesis is catalyzed by a type III polyketide synthase (PKS1).[7] This enzyme facilitates the condensation of three molecules of malonyl-CoA to produce a triketide intermediate, which then undergoes intramolecular cyclization and aromatization to yield phloroglucinol.[6]
Polymerization and Formation of the Eckol Core
The biosynthesis of the complex structure of 7-Phloroeckol proceeds through the oxidative polymerization of phloroglucinol monomers.[1] The formation of the characteristic dibenzo-p-dioxin ring system of the eckol core is believed to occur through peroxidase-catalyzed oxidative coupling reactions. While the precise enzymatic control of these polymerization steps is still under investigation, it is proposed that radical coupling of phloroglucinol units leads to the formation of various linkages.
The proposed biosynthetic pathway for 7-Phloroeckol involves the initial formation of an eckol trimer. This is likely followed by the enzymatic addition of another phloroglucinol unit via an ether linkage at the C-7 position of the eckol backbone.
Caption: Proposed biosynthetic pathway of 7-Phloroeckol.
Chemical Synthesis
As of the latest available scientific literature, a complete total chemical synthesis of 7-Phloroeckol has not been prominently reported. The complex, highly oxygenated, and sterically hindered structure of 7-Phloroeckol presents a significant challenge for synthetic organic chemists. The development of a synthetic route would be a notable achievement and would provide a valuable tool for further biological and pharmacological studies of this compound and its analogs.
Conclusion
7-Phloroeckol represents a fascinating example of the complex chemical architectures produced by marine organisms. Its structure, a tetramer of phloroglucinol with a distinctive dibenzo-p-dioxin core, has been unequivocally established through modern spectroscopic methods. The isolation of 7-Phloroeckol from its natural brown algal sources, while challenging, provides a means to access this potent bioactive compound. The elucidation of its biosynthetic pathway offers insights into the intricate metabolic processes of marine algae. The continued study of 7-Phloroeckol and other phlorotannins holds great promise for the discovery of new therapeutic agents from the vast and largely untapped resources of the marine environment.
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